molecular formula C8H12N2O2S B3188635 N,4-dimethylbenzenesulfonohydrazide CAS No. 22547-51-9

N,4-dimethylbenzenesulfonohydrazide

Cat. No.: B3188635
CAS No.: 22547-51-9
M. Wt: 200.26 g/mol
InChI Key: NWHQWDAMGMGFOF-UHFFFAOYSA-N
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Description

N,4-Dimethylbenzenesulfonohydrazide (CAS: 59275-80-8) is a sulfonohydrazide derivative characterized by a benzenesulfonyl core substituted with a methyl group at the para position (C4) and a dimethylamino group (-N(CH₃)₂) attached to the sulfonohydrazide nitrogen. Its molecular formula is C₈H₁₃N₃O₂S, and its InChIKey is UQPYCHGEPHCGJV-UHFFFAOYSA-N . This compound is structurally distinct due to the combination of electron-donating methyl groups and the sulfonohydrazide moiety, which influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

CAS No.

22547-51-9

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N,4-dimethylbenzenesulfonohydrazide

InChI

InChI=1S/C8H12N2O2S/c1-7-3-5-8(6-4-7)13(11,12)10(2)9/h3-6H,9H2,1-2H3

InChI Key

NWHQWDAMGMGFOF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N

Other CAS No.

22547-51-9

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares N,4-dimethylbenzenesulfonohydrazide with structurally related sulfonohydrazides and benzohydrazides, emphasizing substituent effects, synthetic routes, and biological activities.

Structural and Substituent Variations
Compound Name Key Substituents Molecular Formula Melting Point (°C) Key Properties/Activities Source
This compound -N(CH₃)₂, -CH₃ (C4) C₈H₁₃N₃O₂S Not reported Potential stability from methyl groups
(E)-N′-(4-Nitrobenzylidene)benzenesulfonohydrazide -NO₂ (C4), benzylidene hydrazide C₁₃H₁₂N₄O₄S Not reported Enhanced reactivity (electron-withdrawing NO₂)
H18 (Benzohydrazide derivative) 4-Methoxybenzylidene, naphthyl, o-tolyl C₃₄H₂₈N₄O₂ 240–242 MAO/β-secretase inhibition (70.12% yield)
4-(Dimethylamino)benzohydrazide -N(CH₃)₂ (benzohydrazide core) C₉H₁₃N₃O₂ Not reported Hydrogen-bonding capacity, crystal packing
4-((4-(Dimethylamino)phenyl)azo)benzenesulfonic acid hydrazide Azo group (-N=N-), -N(CH₃)₂ C₁₄H₁₇N₅O₂S Not reported Conjugation-dependent applications (e.g., dyes)

Key Observations :

  • Electron-Donating vs.
  • Biological Activity: Benzohydrazide derivatives like H18 () exhibit enzyme inhibitory activity (MAO/β-secretase), suggesting that this compound could be optimized for similar targets by modifying substituents.
  • Structural Flexibility : The presence of azo groups () or heterocyclic extensions (e.g., triazoles in ) in analogs introduces photochemical or coordination properties absent in the target compound.
Physicochemical and Spectral Properties
  • IR/NMR Trends: The absence of C=O stretches in triazole derivatives () contrasts with the sulfonohydrazide’s S=O and N-H stretches (~1250 cm⁻¹ and ~3300 cm⁻¹, respectively). Methyl groups in this compound would produce distinct ¹H-NMR signals (δ ~2.5 ppm for -CH₃ and δ ~3.0 ppm for -N(CH₃)₂).
  • Melting Points: Benzohydrazides with bulky substituents (e.g., H18–H22, ) show higher melting points (230–245°C) due to crystallinity, whereas this compound’s melting point is unreported but expected to be lower due to reduced planarity.

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